An In-depth Technical Guide to 1-methyl-1H-indole-5-carbonitrile
An In-depth Technical Guide to 1-methyl-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-methyl-1H-indole-5-carbonitrile. While direct experimental data for this specific compound is limited in publicly available literature, this guide compiles information from closely related analogs to provide a robust predictive profile. This document is intended to support research and development activities by offering a foundational understanding of this molecule.
Core Chemical Properties
1-methyl-1H-indole-5-carbonitrile is a derivative of indole, a heterocyclic aromatic compound. The addition of a methyl group at the 1-position and a nitrile group at the 5-position significantly influences its physicochemical properties.
| Property | Value | Source/Analog |
| Molecular Formula | C₁₀H₈N₂ | - |
| Molecular Weight | 156.19 g/mol | - |
| CAS Number | 91634-11-6 | [1][2][3] |
| Appearance | Predicted to be a solid at room temperature. | Based on analogs |
| Melting Point | Data not available. For comparison, the melting point of the regioisomer 1-methyl-1H-indole-3-carbonitrile is reported as 51.5-60.5 °C or 56-57 °C.[4][5][6] The unmethylated parent compound, indole-5-carbonitrile, has a melting point of 106-108 °C. | - |
| Boiling Point | Data not available. | - |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Based on general indole solubility |
Synthesis Protocols
Step 1: Synthesis of 1H-Indole-5-carbonitrile (Precursor)
A common method for the synthesis of indole-5-carbonitrile is through the Fischer indole synthesis or variations thereof, starting from appropriate precursors. A detailed, multi-step process starting from 3-methyl-4-nitrobenzoic acid has been described and is outlined below.[7][8]
Example Protocol for 1H-Indole-5-carbonitrile Synthesis:
This process involves the conversion of 3-methyl-4-nitrobenzoic acid to 3-methyl-4-nitrobenzamide, followed by dehydration to 3-methyl-4-nitrobenzonitrile. Subsequent steps involve the formation of the indole ring system.
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Materials: 3-methyl-4-nitrobenzoic acid, Thionyl chloride, Toluene, Dimethylformamide, Aqueous ammonia, Sodium carbonate.
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Procedure Outline:
-
Amidation: 3-methyl-4-nitrobenzoic acid is reacted with thionyl chloride in toluene with a catalytic amount of dimethylformamide. The resulting acid chloride is then reacted with aqueous ammonia to form 3-methyl-4-nitrobenzamide.
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Dehydration: The amide is then dehydrated using a dehydrating agent like thionyl chloride in toluene to yield 3-methyl-4-nitrobenzonitrile.
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Indole Ring Formation: The 3-methyl-4-nitrobenzonitrile undergoes further reactions, which typically involve reduction of the nitro group and cyclization to form the indole ring. The specifics of this cyclization can vary but often involve reductive cyclization methods.
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Step 2: N-Methylation of 1H-Indole-5-carbonitrile
The final step to obtain 1-methyl-1H-indole-5-carbonitrile is the methylation of the indole nitrogen. A general and widely used procedure for the N-methylation of indoles is provided below.
General Protocol for N-Methylation of Indoles:
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Materials: Indole-5-carbonitrile, a strong base (e.g., sodium hydride), a methylating agent (e.g., methyl iodide), and an anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Procedure:
-
Dissolve indole-5-carbonitrile in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the strong base portion-wise to deprotonate the indole nitrogen.
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After stirring for a short period, add the methylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Spectroscopic Data Analysis
While experimental spectra for 1-methyl-1H-indole-5-carbonitrile are not available, the expected spectral characteristics can be inferred from the analysis of related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, the methyl group protons, and the protons of the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating effect of the N-methyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift. The chemical shifts of the indole ring carbons will be affected by the substituents.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant bands will correspond to C-H stretching and bending vibrations of the aromatic and methyl groups, as well as C=C and C-N stretching vibrations of the indole ring. The IR spectrum of the related 1-methylindole shows characteristic peaks for C-H stretching of the unsaturated and saturated carbons.[9]
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 156.19. Fragmentation patterns would likely involve the loss of the methyl group and other characteristic cleavages of the indole ring. The GC/MS of a related isomer showed the expected molecular ion peak at m/z 156.[7]
Biological Activity and Signaling Pathways
Specific studies on the biological activity of 1-methyl-1H-indole-5-carbonitrile are not prominent in the available literature. However, the indole nucleus is a well-established pharmacophore present in numerous biologically active compounds. Indole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[9][10]
Indole compounds and their derivatives have been shown to modulate multiple cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are crucial in cancer progression. Furthermore, some indole derivatives are known to interfere with quorum sensing in bacteria, highlighting their potential as antimicrobial agents.[11] Given the structural similarity to other biologically active indoles, it is plausible that 1-methyl-1H-indole-5-carbonitrile could exhibit interesting biological properties, making it a candidate for further investigation in drug discovery programs.
Conclusion
1-methyl-1H-indole-5-carbonitrile is a molecule of interest for which a complete experimental dataset is not yet publicly available. This guide provides a predictive overview of its chemical properties, a plausible synthetic route, and expected spectral characteristics based on the analysis of structurally similar compounds. The established biological relevance of the indole scaffold suggests that this compound may warrant further investigation for its potential pharmacological activities. The information compiled herein serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.
References
- 1. 1-METHYL-1H-INDOLE-5-CARBONITRILE | 91634-11-6 [chemicalbook.com]
- 2. aobchem.com [aobchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-Methylindole-3-carbonitrile, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-Methylindole-3-carbonitrile, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. rsc.org [rsc.org]
- 8. tdcommons.org [tdcommons.org]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
